molecular formula C8H10ClF2NO B8443055 (R)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B8443055
M. Wt: 209.62 g/mol
InChI Key: OWOSOCQHBOENHK-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an ethanol backbone, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2,4-difluorophenylacetone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and substituted phenyl derivatives (substitution).

Scientific Research Applications

®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride
  • (S)-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride
  • ®-2-amino-2-(2,4-dichlorophenyl)ethanol hydrochloride

Uniqueness

®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry and the presence of difluorophenyl groups, which impart distinct chemical and biological properties. The difluorophenyl groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development.

Properties

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.62 g/mol

IUPAC Name

(2R)-2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1

InChI Key

OWOSOCQHBOENHK-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](CO)N.Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CO)N.Cl

Origin of Product

United States

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